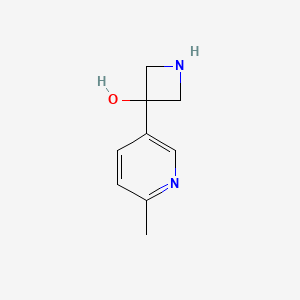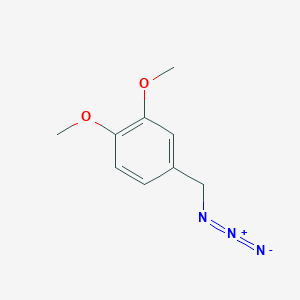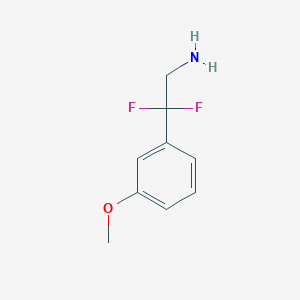![molecular formula C10H15NO3 B15321699 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol CAS No. 1241680-00-1](/img/structure/B15321699.png)
4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and two methoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxyphenol.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-1-aminoethyl]-2,6-dimethylphenol: Similar structure but lacks methoxy groups.
4-[(1R)-1-aminoethyl]-2,6-dihydroxyphenol: Similar structure but has hydroxyl groups instead of methoxy groups.
Uniqueness
4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol is unique due to the presence of both aminoethyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1241680-00-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3/t6-/m1/s1 |
InChI Key |
KXYXVWFMCGCXKL-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)OC)O)OC)N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


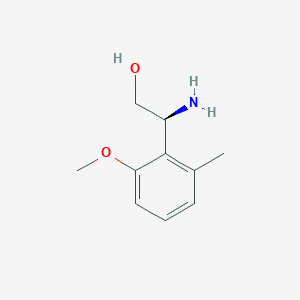
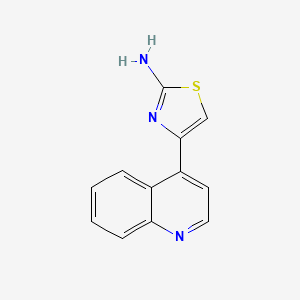
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
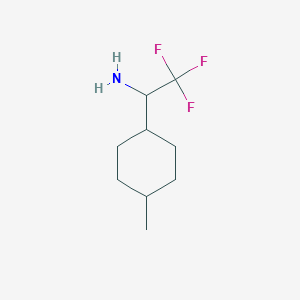

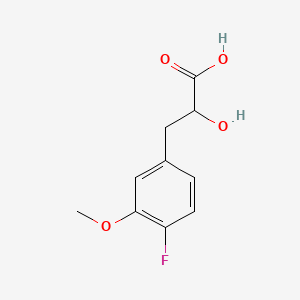
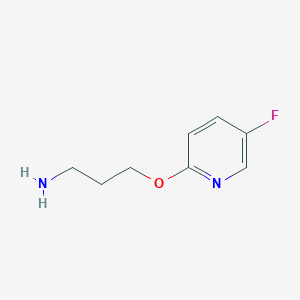
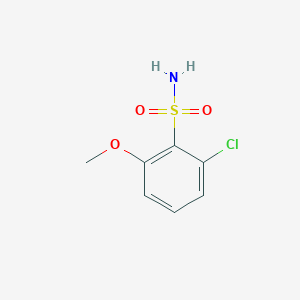
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)

